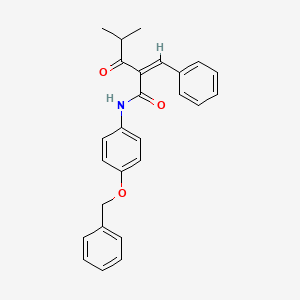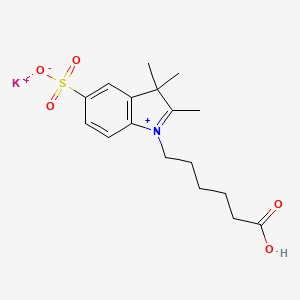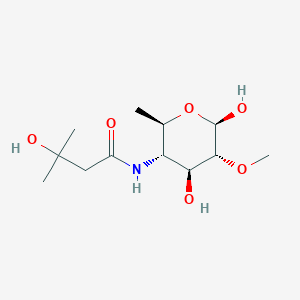
Anthrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthrose is an organic compound with the chemical formula C₁₂H₂₃NO₆ . It is a unique monosaccharide found on the surface of the exosporium of Bacillus anthracis spores, which are responsible for causing anthrax . This compound plays a crucial role in the pathogenicity and physiology of the bacterium.
準備方法
Synthetic Routes and Reaction Conditions: Anthrose can be synthesized from methyl-4-azido-3-O-benzyl-4,6-dideoxy-α-D-pyran-mannoside through a series of reactions . The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation, and reduction reactions.
Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods provide a foundation for potential scaling up. The process would likely involve optimizing reaction conditions and using more efficient catalysts to increase yield and reduce costs.
化学反応の分析
Types of Reactions: Anthrose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound acids, alcohols, and substituted this compound compounds.
科学的研究の応用
Anthrose has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is studied for its role in the physiology and pathogenicity of Bacillus anthracis.
作用機序
Anthrose exerts its effects by modifying the surface properties of Bacillus anthracis spores. It is involved in delaying spore germination and enhancing sporulation . The presence of this compound on the spore surface also reduces phagocytosis by immune cells, contributing to the bacterium’s virulence . The molecular targets and pathways involved include interactions with glycosylated proteins on the spore surface.
類似化合物との比較
Rhamnose: Another monosaccharide found in bacterial cell walls.
Fucose: A deoxyhexose sugar involved in various biological processes.
Glucose: A common monosaccharide with widespread biological significance.
Uniqueness of Anthrose: this compound is unique due to its specific role in the pathogenicity of Bacillus anthracis. Unlike other monosaccharides, this compound is directly linked to the virulence of a highly pathogenic bacterium, making it a critical target for research and therapeutic development .
特性
IUPAC Name |
N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOSQKWOPXPGQY-WVTGURRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
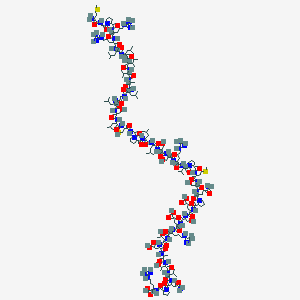


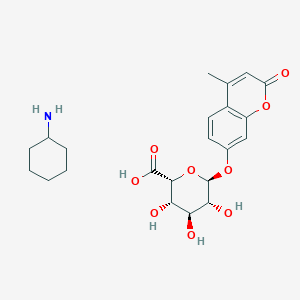
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)
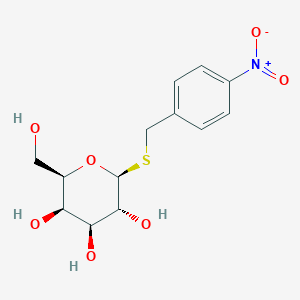
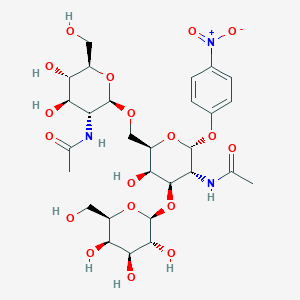

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)

